molecular formula C7H12N2O B8701416 (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol

(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B8701416
M. Wt: 140.18 g/mol
InChI Key: MZGOKDCVBGKUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-ethyl-2-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-3-6-4-7(5-10)9(2)8-6/h4,10H,3,5H2,1-2H3

InChI Key

MZGOKDCVBGKUJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 3 (2 g, 0.01 mol) in THF (20 mL) was added lithium aluminum hydride (0.63 g, 0.02 mol) at 0° C. and the mixture was stirred at room temperature for 30 min. Ethanol (10 mL) and saturated aqueous ammonium chloride solution (2.0 mL) were added to the reaction mixture. The precipitated insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel chromatography (ethyl acetate:hexane=1:1) to give the title compound as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

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